3-Amino-1-(3-methoxyphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is characterized by the presence of an amino group, a methoxyphenyl group, and a piperidinone ring
Biochemical Analysis
Biochemical Properties
3-Amino-1-(3-methoxyphenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, as well as changes in gene expression. The compound’s interaction with receptor proteins can also trigger downstream signaling pathways, leading to various cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain cellular compartments can also influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)piperidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with piperidin-2-one in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methoxyphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted piperidinones, oxo derivatives, and reduced forms of the original compound. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Amino-1-(3-methoxyphenyl)piperidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-(3-methoxyphenyl)piperidin-2-one include:
- 3-Amino-1-(2-methoxyphenyl)piperidin-2-one
- 3-Amino-1-(4-methoxyphenyl)piperidin-2-one
Uniqueness
What sets this compound apart from its similar compounds is the position of the methoxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .
Properties
IUPAC Name |
3-amino-1-(3-methoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGZFZZLCOVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.